Acetylacetonatobis(ethylene)rhodium(I)

Description

The exact mass of the compound Acetylacetonatobis(ethylene)rhodium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetylacetonatobis(ethylene)rhodium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylacetonatobis(ethylene)rhodium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12082-47-2 |

|---|---|

Molecular Formula |

C9H15O2Rh- |

Molecular Weight |

258.12 g/mol |

IUPAC Name |

ethene;pentane-2,4-dione;rhodium |

InChI |

InChI=1S/C5H7O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;2*1-2H2;/q-1;;; |

InChI Key |

FUBJEWKSRADMDM-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.C=C.C=C.[Rh] |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.C=C.C=C.[Rh] |

Pictograms |

Irritant |

Origin of Product |

United States |

An In-depth Technical Guide to the Molecular Structure of Acetylacetonatobis(ethylene)rhodium(I)

Introduction

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a significant organometallic complex widely utilized in the realm of catalysis and chemical synthesis.[1] This light yellow to brown crystalline solid serves as a versatile precursor for the generation of various rhodium-based catalysts, which are pivotal in processes such as hydrogenation, hydroformylation, and asymmetric arylation reactions.[1] Its utility stems from the unique interplay between the rhodium(I) center and its ligand sphere, comprising a bidentate acetylacetonate (acac) ligand and two ethylene ligands. Understanding the molecular structure of this complex is paramount for elucidating its reactivity and for the rational design of more efficient and selective catalysts.

Synthesis and General Properties

Acetylacetonatobis(ethylene)rhodium(I) is an air-sensitive solid with a melting point of 141-142 °C, at which it decomposes.[2] It is soluble in chlorinated solvents like dichloromethane and chloroform.[2]

While a specific, detailed experimental protocol for the synthesis of acetylacetonatobis(ethylene)rhodium(I) is not prevalent in the readily accessible literature, a common synthetic strategy for related bis(olefin)rhodium(I) acetylacetonate complexes involves the reaction of a rhodium precursor with the corresponding olefin and an acetylacetonate salt. A well-documented synthesis for the analogous complex, acetylacetonatobis(cyclooctene)rhodium(I), avoids the use of toxic thallium salts and proceeds by reacting the chloro-bridged dimer, [[Rh(COE)₂(µ-Cl)]₂], with sodium acetylacetonate (Na(acac)).[3] A similar approach, starting from the corresponding ethylene-bridged rhodium dimer, represents a plausible and safer synthetic route to the title compound.

Table 1: General Properties of Acetylacetonatobis(ethylene)rhodium(I)

| Property | Value |

| Chemical Formula | C₉H₁₅O₂Rh[1] |

| Molecular Weight | 258.12 g/mol [1] |

| CAS Number | 12082-47-2[1][2] |

| Appearance | Light yellow to brown crystal[1] |

| Melting Point | 141-142 °C (decomposes)[2] |

| Solubility | Soluble in dichloromethane, chloroform[2] |

Molecular Geometry and Coordination Environment

Based on extensive studies of related d⁸ rhodium(I) complexes, acetylacetonatobis(ethylene)rhodium(I) is expected to adopt a square planar coordination geometry around the central rhodium atom. This is corroborated by the single-crystal X-ray structure of the closely related complex, acetylacetonatobis(cyclooctene)rhodium(I), which exhibits an approximate square-planar geometry at the rhodium center.[3]

The coordination sphere is comprised of the two oxygen atoms of the bidentate acetylacetonate ligand and the two ethylene ligands. The ethylene ligands coordinate to the rhodium center through their π-electron systems. In the solid state, it is anticipated that the two olefinic C=C bonds lie perpendicular to the square coordination plane, a common orientation in such complexes that maximizes orbital overlap for bonding.[3]

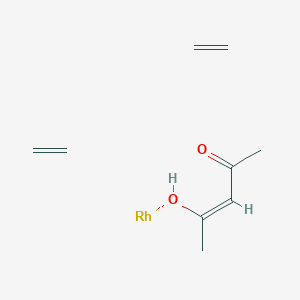

Figure 1: Proposed square planar geometry of acetylacetonatobis(ethylene)rhodium(I).

Bonding in the Rhodium-Ethylene Moiety: The Dewar-Chatt-Duncanson Model

The nature of the bond between the rhodium(I) center and the ethylene ligands is best described by the Dewar-Chatt-Duncanson model. This model delineates a synergistic process involving two main components:

-

σ-Donation: The filled π-orbital of the ethylene molecule overlaps with a vacant d-orbital on the rhodium atom, donating electron density from the ligand to the metal.

-

π-Back-donation: A filled d-orbital on the rhodium atom back-donates electron density into the empty π* antibonding orbital of the ethylene ligand.

This synergistic interaction strengthens the metal-ligand bond and has a pronounced effect on the ethylene ligand itself. The back-donation of electron density into the π* orbital weakens the C=C bond, leading to an elongation of the C-C bond distance and a decrease in its vibrational frequency in the infrared spectrum. This also induces a degree of sp³ hybridization on the carbon atoms, causing the hydrogen atoms to bend away from the metal center.

Figure 2: Orbital interactions in the Dewar-Chatt-Duncanson model.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of acetylacetonatobis(ethylene)rhodium(I) in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylacetonate and ethylene ligands. For the acetylacetonate ligand, resonances for the methyl protons (CH₃) and the methine proton (CH) would be anticipated. The coordinated ethylene protons would give rise to a characteristic signal. It has been demonstrated through NMR studies that the ethylene ligands in this complex undergo rapid exchange in solution. This dynamic process can lead to broadened signals or time-averaged chemical shifts, depending on the temperature and the timescale of the NMR experiment.

-

¹³C NMR: The carbon-13 NMR spectrum would provide further structural information, with distinct resonances for the carbonyl and methyl carbons of the acetylacetonate ligand, as well as a signal for the ethylene carbons. The chemical shift of the ethylene carbons upon coordination to the rhodium center is indicative of the extent of π-back-donation.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable insights into the bonding within the complex, particularly concerning the effect of coordination on the ethylene ligands.

-

C=C Stretching Vibration: Free ethylene exhibits a C=C stretching vibration around 1623 cm⁻¹. Upon coordination to the rhodium(I) center, the π-back-donation into the ethylene π* orbital weakens the C=C bond. Consequently, the C=C stretching frequency in acetylacetonatobis(ethylene)rhodium(I) is expected to be observed at a lower wavenumber compared to free ethylene, typically in the range of 1500-1550 cm⁻¹. The magnitude of this shift provides a qualitative measure of the strength of the π-back-donation.

-

Acetylacetonate Vibrations: The IR spectrum will also display characteristic bands for the acetylacetonate ligand. The C=O and C=C stretching vibrations of the chelated ring are typically observed in the 1500-1600 cm⁻¹ region.[5]

-

Rh-O and Rh-C Vibrations: Vibrations corresponding to the Rh-O and Rh-C bonds are expected at lower frequencies, in the far-infrared region of the spectrum.

Table 2: Expected IR Absorption Regions

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H (ethylene) | ~3100 - 3000 | Stretching vibration. |

| C-H (acetylacetonate) | ~3000 - 2850 | Stretching vibration. |

| C=O (acetylacetonate) | ~1600 - 1550 | Stretching vibration, coupled with C=C stretch.[5] |

| C=C (acetylacetonate) | ~1550 - 1500 | Stretching vibration, coupled with C=O stretch.[5] |

| C=C (coordinated ethylene) | ~1550 - 1500 | Lowered from free ethylene due to back-donation. |

Reactivity and Structural Implications

The molecular structure of acetylacetonatobis(ethylene)rhodium(I) is intrinsically linked to its reactivity as a catalyst precursor. The ethylene ligands are relatively labile and can be readily displaced by other substrates, such as alkenes, alkynes, or carbon monoxide. This lability is a key feature that allows the complex to enter into catalytic cycles. The square planar geometry provides accessible coordination sites for incoming substrates upon dissociation of one or both ethylene ligands.

The electron-donating properties of the acetylacetonate ligand influence the electron density at the rhodium center, which in turn affects the extent of π-back-donation to the ethylene ligands and the overall reactivity of the complex. The dynamic exchange of ethylene ligands, observable by NMR, underscores the accessible nature of the rhodium coordination sphere, a prerequisite for its catalytic activity.

Conclusion

Acetylacetonatobis(ethylene)rhodium(I) is a cornerstone organometallic complex whose utility is deeply rooted in its molecular architecture. While a definitive crystal structure remains to be reported in the accessible literature, a comprehensive understanding of its square planar geometry, the perpendicular orientation of its ethylene ligands, and the nuances of the Rh-ethylene bond as described by the Dewar-Chatt-Duncanson model can be confidently inferred from spectroscopic data and the structures of closely related analogues. The lability of the ethylene ligands, a direct consequence of this structural and bonding framework, is the linchpin of its extensive application in homogeneous catalysis. Further investigations, particularly single-crystal X-ray diffraction and detailed solid-state NMR studies, would provide even greater precision in our understanding of this versatile and important molecule.

References

-

Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. Available at: [Link]

-

Acetylacetonatobis(ethylene)rhodium(I) - Chem-Impex. Chem-Impex. Available at: [Link]

-

13C NMR spectrum of crystalline [Rh(Acac) (CO) 2 ]: A contribution to the discussion on [Rh(Acac) (CO) 2 ] molecular structure in the solid state | Request PDF. ResearchGate. Available at: [Link]

-

Infrared absorption spectra of some lanthanide acetylacetonate complexes. Indian Academy of Sciences. Available at: [Link]

Sources

physical properties of Rh(acac)(C2H4)2 complex

An In-Depth Technical Guide to the Physical Properties of Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C2H4)2]

Abstract

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a significant organometallic complex widely utilized as a catalyst precursor in a multitude of organic transformations, including hydroformylation, hydrogenation, and polymerization.[1][2] Its utility stems from the labile nature of the ethylene ligands, which are readily displaced by other substrates, and the stabilizing effect of the bidentate acetylacetonate (acac) ligand. This guide provides a comprehensive examination of the core physical properties of Rh(acac)(C₂H₄)₂, offering insights into its synthesis, handling, molecular structure, spectroscopic signature, and thermal stability. The content herein is intended for researchers, chemists, and material scientists who employ this complex in synthetic and catalytic applications, providing the foundational knowledge necessary for its effective use and characterization.

Introduction and Significance

Rh(acac)(C₂H₄)₂ is a yellow to orange, air-sensitive crystalline solid that serves as a cornerstone rhodium(I) precursor in both academic and industrial research.[3][4] Its formal name is (2,4-Pentanedionato)bis(η²-ethene)rhodium(I), and it belongs to a class of square planar d⁸ metal complexes. The significance of this compound lies in its role as a convenient and reactive source of the "Rh(acac)" moiety. The two ethylene ligands are weakly bound and can be easily substituted by a variety of other ligands, such as phosphines, dienes, or carbon monoxide, making it a versatile starting material for the synthesis of a wide array of rhodium catalysts.[2] This reactivity is also harnessed in materials science, where it functions as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of rhodium-containing thin films and nanomaterials.

Synthesis and Safe Handling

The primary synthetic route to Rh(acac)(C₂H₄)₂ involves the displacement of the carbonyl ligands from its precursor, dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, by bubbling ethylene gas through a solution of the dicarbonyl complex. This ligand exchange is driven by the formation of the more stable ethylene complex under these conditions.

Given its physical properties, stringent handling procedures are paramount. Rh(acac)(C₂H₄)₂ is known to be air-sensitive and should be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4] For long-term storage, it is recommended to keep the solid compound in a sealed container at low temperatures (2-8°C) to mitigate thermal decomposition.[4]

Molecular and Electronic Structure

The complex adopts a square planar geometry around the central rhodium(I) atom, which is typical for a d⁸ transition metal center. The acetylacetonate ligand is bidentate, coordinating to the rhodium center through its two oxygen atoms. The two ethylene molecules are bound side-on (η²-coordination), occupying the remaining two coordination sites. This arrangement results in a molecule with C₂ᵥ symmetry.

The bonding of the ethylene ligands is described by the Dewar-Chatt-Duncanson model, involving a σ-donation from the ethylene π-orbital to an empty d-orbital on the rhodium and a π-back-donation from a filled rhodium d-orbital into the ethylene π*-antibonding orbital. This back-donation weakens the C=C bond, a key feature that can be observed spectroscopically.

Caption: Molecular structure of Rh(acac)(C₂H₄)₂.

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of Rh(acac)(C₂H₄)₂ and for studying its downstream reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear signature for the complex. It will show distinct resonances for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand, as well as a characteristic signal for the protons of the coordinated ethylene ligands. The chemical shift of the ethylene protons is significantly shifted upfield compared to free ethylene due to the shielding effect of the metal center.

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing signals for the methyl, methine, and carbonyl carbons of the acac ligand, and a key signal for the olefinic carbons of the ethylene ligands.

-

¹⁰³Rh NMR: While less common due to the low receptivity of the ¹⁰³Rh nucleus, solid-state NMR has been used to study this complex.[5] It exhibits a large chemical shift anisotropy (span, Ω) in the range of 7000 to 8000 ppm, which is characteristic of Rh(I) complexes with η²-coordinated alkene ligands.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing Rh(acac)(C₂H₄)₂. Key vibrational bands include:

-

Acetylacetonate Vibrations: Strong bands typically appear in the 1500-1600 cm⁻¹ region, corresponding to the C=O and C=C stretching modes of the delocalized acac ring.

-

Coordinated Ethylene Vibrations: The C=C stretching frequency of the coordinated ethylene ligands is a critical diagnostic peak. In free ethylene, this vibration occurs at ~1623 cm⁻¹. Upon coordination to the rhodium center, π-back-donation into the ethylene π* orbital weakens the double bond, causing this peak to shift to a lower frequency, typically in the range of 1500-1520 cm⁻¹.

Physicochemical Properties

The fundamental physical properties of Rh(acac)(C₂H₄)₂ are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅O₂Rh | [3][6] |

| Molecular Weight | ~258.12 g/mol | [4][6] |

| Appearance | Yellow to orange crystalline powder | [3][4] |

| Melting Point | 141-142 °C | [4] |

| Solubility | Soluble in benzene, toluene, acetone | |

| Stability | Air-sensitive, store at 2-8 °C | [3][4] |

Thermal Analysis and Stability

Rh(acac)(C₂H₄)₂ exhibits limited thermal stability, as indicated by its recommended cold storage conditions.[3][4] While specific thermal decomposition studies on this exact complex are not widely published, analogies can be drawn from related compounds. For instance, Rh(acac)₃ begins to decompose around 184 °C.[7] The dicarbonyl analogue, Rh(acac)(CO)₂, decomposes under elevated temperatures and pressures of synthesis gas (CO/H₂) to form polynuclear rhodium carbonyl clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆].[8] It is plausible that Rh(acac)(C₂H₄)₂ undergoes thermal decomposition through the initial loss of the volatile ethylene ligands, potentially leading to the formation of rhodium metal or rhodium-containing clusters, especially under reactive atmospheres.

Experimental Protocols

Protocol: Infrared Spectroscopy Analysis

This protocol describes the acquisition of an IR spectrum for Rh(acac)(C₂H₄)₂, a crucial step for identity confirmation.

Causality: Due to the compound's air sensitivity, the entire sample preparation must be conducted under an inert atmosphere to prevent oxidation and decomposition, which would introduce spurious peaks (e.g., from Rh-oxides or degradation of the organic ligands) and provide a non-representative spectrum.

Methodology:

-

Inert Atmosphere Preparation: Transfer a standard IR card with a salt plate (e.g., KBr or NaCl) and a vial containing Rh(acac)(C₂H₄)₂ into a nitrogen- or argon-filled glovebox.

-

Sample Preparation (Nujol Mull):

-

Place a small amount (~1-2 mg) of the yellow-orange solid onto the salt plate.

-

Add one small drop of Nujol (mineral oil) to the solid.

-

Carefully grind the solid into the oil with a spatula or agate pestle until a uniform, translucent paste (mull) is formed.

-

-

Sample Loading: Spread a thin, even layer of the mull onto one salt plate. Place a second salt plate on top and gently rotate to ensure a consistent film with no air bubbles.

-

Data Acquisition:

-

Quickly remove the assembled salt plates from the glovebox and place them in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the characteristic peaks for the acac ligand (1500-1600 cm⁻¹) and the coordinated ethylene C=C stretch.

-

Subtract any Nujol peaks (ca. 2924, 2853, 1462, 1377 cm⁻¹).

-

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of Rh(acac)(C₂H₄)₂.

Conclusion

Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important precursor in rhodium chemistry. Its physical properties—a moderately stable, soluble, crystalline solid with labile ethylene ligands—make it an ideal entry point for the synthesis of homogeneous catalysts and advanced materials. A thorough understanding of its square planar structure, spectroscopic fingerprints (particularly in NMR and IR), and requisite handling under inert conditions is critical for any researcher aiming to leverage its synthetic potential. The characterization data and protocols outlined in this guide provide a robust framework for ensuring the quality and effective application of this versatile organometallic complex.

References

-

Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

-

Synthesis and Structural Characterization of Novel Organometallic, Rh(III), Bis(acetylacetonate) Complexes. (2004, June 19). ACS Publications. Retrieved February 11, 2026, from [Link]

-

(Acetylacetonato)dicarbonylrhodium( I ) - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

- CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents. (n.d.).

-

Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles. (2022, January 13). RSC Publishing. Retrieved February 11, 2026, from [Link]

-

In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. (2024, September 2). New Journal of Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]

-

Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)2 and L4 mixed in different molar ratios - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

-

Rhodium - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

-

Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% - Aspira. (n.d.). Retrieved February 11, 2026, from [Link]

-

13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Academia.edu. (n.d.). Retrieved February 11, 2026, from [Link]

-

Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC. (2023, December 7). Retrieved February 11, 2026, from [Link]

-

Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. - DTIC. (2025, August 1). Retrieved February 11, 2026, from [Link]

-

Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

-

[Rh(cycloolefin)(acac)] complexes as catalysts of polymerization of aryl- and alkylacetylenes: Influence of cycloolefin ligand and reaction conditions | Request PDF - ResearchGate. (2025, August 5). Retrieved February 11, 2026, from [Link]

-

Rhodium, bis(η2-ethene)(2,4-pentanedionato-O,O')- - NIST WebBook. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rh(acac)(C2H4)2-SINOCOMPOUND [en.sinocompound.com]

- 4. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]

- 5. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium, bis(η2-ethene)(2,4-pentanedionato-O,O')- [webbook.nist.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Structure and Bonding in Acetylacetonatobis(ethylene)rhodium(I)

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and bonding in the organometallic complex, acetylacetonatobis(ethylene)rhodium(I), denoted as Rh(acac)(C₂H₄)₂. This square planar d⁸ rhodium(I) complex is a significant precursor in catalysis and a model system for understanding metal-olefin interactions.[1] We will delve into its molecular geometry, the nature of the rhodium-ethylene bond as described by the Dewar-Chatt-Duncanson model, the electronic influence of the acetylacetonate ligand, and the key spectroscopic features that elucidate its bonding characteristics. This guide synthesizes experimental data with theoretical insights to offer a holistic view for researchers in organometallic chemistry, catalysis, and materials science.

Introduction: The Significance of Rh(acac)(C₂H₄)₂

Acetylacetonatobis(ethylene)rhodium(I) is a yellow to orange, air-sensitive crystalline solid that has carved a niche for itself in the realm of organometallic chemistry.[2] Its utility primarily stems from its role as a versatile catalyst precursor for a variety of organic transformations, including hydrogenation and hydroboration reactions.[1] The lability of the ethylene ligands allows for their facile replacement by other substrates, making it an excellent starting material for the synthesis of new rhodium catalysts.

Beyond its practical applications, Rh(acac)(C₂H₄)₂ serves as an exemplary model for studying the fundamental principles of metal-olefin bonding. The interaction between a transition metal and an ethylene molecule is a cornerstone of many catalytic cycles, and this complex provides a stable, easily accessible system for such investigations.

Molecular Geometry and Solid-State Structure

The molecular geometry of Rh(acac)(C₂H₄)₂ is square planar, a common geometry for d⁸ metal complexes like Rh(I).[3] The rhodium center is coordinated to the two oxygen atoms of the bidentate acetylacetonate (acac) ligand and the two ethylene ligands.

Low-temperature X-ray diffraction studies have been instrumental in determining the precise solid-state structure of this complex.[4] These studies reveal a coordination geometry where the two ethylene ligands are bound to the rhodium center in a side-on (η²) fashion.

A key structural feature is the near-perpendicular orientation of the C=C bond of the ethylene ligands relative to the coordination plane defined by the Rh and the two oxygen atoms of the acac ligand. This orientation is crucial for maximizing the orbital overlap necessary for the rhodium-ethylene bond, as will be discussed in the context of the Dewar-Chatt-Duncanson model.

| Parameter | Value | Reference |

| Rh-C (ethylene) bond length | 2.127(5) Å | [4] |

| Geometry at Rh(I) | Square Planar | [3] |

Table 1: Key structural parameters for Acetylacetonatobis(ethylene)rhodium(I) from X-ray crystallography.

It is also noteworthy that solid-state NMR studies have shown that the ethylene ligands in Rh(acac)(C₂H₄)₂ are not static. At higher temperatures, they exhibit rotation about the metal-olefin bond axis, indicating a dynamic process within the crystal lattice.

The Heart of the Matter: Rhodium-Ethylene Bonding

The nature of the bond between the rhodium(I) center and the ethylene ligands is best described by the Dewar-Chatt-Duncanson model .[5][6][7] This model posits a synergistic interplay of two main components: σ-donation from the ethylene to the rhodium and π-backbonding from the rhodium to the ethylene.

σ-Donation: The Ligand-to-Metal Bond

The first component is a σ-type bond formed by the donation of electron density from the filled π-orbital of the ethylene molecule into a vacant, appropriately symmetric d-orbital on the rhodium(I) center.[6] In a square planar d⁸ complex, the empty orbital available for this interaction is typically the dₓ²-y² orbital. This donation of electron density from the ligand to the metal is the primary attractive force holding the ethylene molecules to the rhodium.

π-Backbonding: The Metal-to-Ligand Bond

The second, and equally crucial, component is π-backbonding. This involves the donation of electron density from a filled d-orbital on the rhodium(I) center into the empty π* (antibonding) molecular orbital of the ethylene ligand.[6] For a square planar complex, the filled d-orbitals, such as dxy, dxz, and dyz, can participate in this interaction.

This back-donation has two significant consequences:

-

It strengthens the overall rhodium-ethylene bond by adding a π-component to the interaction.

-

It populates the antibonding π* orbital of ethylene, which in turn weakens the C=C bond.

The weakening of the C=C bond is experimentally observable through a decrease in its stretching frequency in infrared (IR) spectroscopy and a slight elongation of the C-C bond length compared to free ethylene.

Diagram 1: The Dewar-Chatt-Duncanson model for Rh-ethylene bonding.

Molecular Orbital Perspective

A molecular orbital (MO) diagram for a simplified square planar d⁸ metal-bis(olefin) complex provides a more quantitative picture of the bonding. The interaction between the metal d-orbitals and the ethylene π and π* orbitals leads to the formation of bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity. In complexes of this type, the HOMO often has significant metal d-orbital character, while the LUMO can be a combination of metal and ligand orbitals.

Diagram 3: A generalized workflow for the synthesis of Rh(acac)(C₂H₄)₂.

Conclusion

Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important molecule in organometallic chemistry. Its square planar geometry and d⁸ electron configuration provide an ideal platform for the manifestation of the Dewar-Chatt-Duncanson model of metal-olefin bonding. The synergistic interplay of σ-donation from the ethylene π-orbitals to the rhodium and π-backbonding from the rhodium d-orbitals to the ethylene π*-orbitals governs the stability and reactivity of this complex. The acetylacetonate ligand further modulates these interactions by enhancing the electron density on the rhodium center. Spectroscopic and crystallographic studies provide compelling evidence for this bonding model, making Rh(acac)(C₂H₄)₂ a cornerstone for both pedagogical understanding and advanced research in catalysis and materials science.

References

- Request for PDF: X-ray Structures and DFT Calculations on Rhodium−Olefin Complexes: Comments on the 103Rh NMR Shift−Stability Correlation.

- Chapter 4 Olefin Metal Complexes. In Synthesis of Organometallic Compounds: A Practical Guide.

- Dewar–Chatt–Duncanson model. Wikipedia. Accessed February 20, 2026.

- Dewar-Chatt–Duncanson bonding model. Science Trove. Accessed February 20, 2026.

- Acetylacetonatobis(Ethylene)Rhodium(I). Pure Synth. Accessed February 20, 2026.

- Quantitative Descriptions of Dewar-Chatt-Duncanson Bonding Model: A Case Study of Zeise and Its Family Ions. PubMed. Accessed February 20, 2026.

- Molecular Orbital Diagrams for Octahedral Related Complexes. Hunt Research Group. Accessed February 20, 2026.

- Infrared Spectroscopy. University of Colorado Boulder. Accessed February 20, 2026.

- Draw molecular orbital diagram of a square planar complex showing only - π - -bonding. Vaia. Accessed February 20, 2026.

- π bonded ligands. University of Rochester. Accessed February 20, 2026.

- 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. Academia.edu. Accessed February 20, 2026.

- Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.

- MOLECULAR ORBITAL DIAGRAM OF SQUARE PLANAR COMPLEX | [PtCl4]2-. YouTube. Accessed February 20, 2026.

- Infrared Absorption Spectroscopy. AWS. Accessed February 20, 2026.

- Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)2 and L4 mixed in different molar ratios.

- Square planar molecular geometry. Wikipedia. Accessed February 20, 2026.

- Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry. Accessed February 20, 2026.

- Acetylacetonatobis(ethylene)rhodium(I). Chem-Impex. Accessed February 20, 2026.

- Acetylacetonatobis(ethylene)rhodium(I) 95 12082-47-2. Sigma-Aldrich. Accessed February 20, 2026.

- IR Absorption Table. University of Puget Sound. Accessed February 20, 2026.

- Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647. PubChem. Accessed February 20, 2026.

- Rhodium, bis(η2-ethene)(2,4-pentanedionato-O,O')-. NIST WebBook. Accessed February 20, 2026.

- Molecular Orbital Theory(Square-Planar Complexes) (CHE). YouTube. Accessed February 20, 2026.

- Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. Accessed February 20, 2026.

- Infrared absorption spectra of some lanthanide acetylacetonate complexes. Indian Academy of Sciences. Accessed February 20, 2026.

- 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Accessed February 20, 2026.

- X-ray structures of compounds (2−4) (a−c, respectively) with indication of the bis-arene torsion angle.

- Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]. PMC. Accessed February 20, 2026.

- δ-Bonding and Electron Localisation in Crystalline Divalent Rare Earth Arene Complexes. ChemRxiv. Accessed February 20, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. Square planar molecular geometry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

1H NMR spectral analysis of acetylacetonatobis(ethylene)rhodium(I)

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Acetylacetonatobis(ethylene)rhodium(I)

This guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of acetylacetonatobis(ethylene)rhodium(I), a cornerstone organometallic complex with significant applications in catalysis and chemical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data report to elucidate the structural and dynamic information revealed by NMR, grounding the interpretation in the principles of coordination chemistry and spectroscopic analysis.

Introduction: The Significance of [Rh(acac)(C₂H₄)₂]

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a square-planar Rh(I) coordination compound widely employed as a catalyst precursor.[1][2] Its utility stems from the lability of the ethylene ligands, which can be readily displaced to generate catalytically active species. Understanding the structure, stability, and solution-state behavior of this complex is paramount for optimizing its application in synthetic methodologies.

¹H NMR spectroscopy is an exceptionally powerful tool for this purpose. It not only confirms the static molecular structure but also provides a window into the dynamic processes, or fluxionality, that the molecule undergoes in solution.[3][4] Many rhodium complexes exhibit such dynamic behavior, which can be quantified and studied in detail using NMR techniques.[5]

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅O₂Rh | [1][2] |

| Molecular Weight | 258.12 g/mol | [1] |

| Appearance | Light yellow to brown crystalline solid | [2] |

| CAS Number | 12082-47-2 | [1][6] |

| Coordination Geometry | Square Planar | Inferred from d⁸ metal center |

| Common Applications | Catalyst precursor, homogeneous catalysis | [1][2] |

Structural Elucidation via ¹H NMR: A Room-Temperature Perspective

At room temperature, the ¹H NMR spectrum of [Rh(acac)(C₂H₄)₂] provides a time-averaged snapshot of the molecule's structure. The key to interpretation lies in identifying the chemically distinct proton environments.[7]

The bidentate acetylacetonate ligand is a symmetric moiety that gives rise to two distinct signals:

-

Methyl Protons (-CH₃): The two methyl groups are chemically equivalent due to the symmetry of the coordinated acac ring. They appear as a sharp singlet, integrating to 6 protons. The typical chemical shift for these protons is around δ 1.9-2.1 ppm .[7]

-

Methine Proton (-CH=): The single proton on the central carbon of the acac backbone is unique. It appears as a singlet integrating to 1 proton, typically found further downfield around δ 5.3-5.5 ppm .

The signals from the two ethylene ligands are the most informative and complex feature of the spectrum. In a static, square-planar structure, the eight ethylene protons would be chemically inequivalent, leading to a very complex spectrum. However, at room temperature, the ethylene ligands undergo rapid rotation about the rhodium-alkene bond axis. This dynamic process is fast on the NMR timescale, meaning the spectrometer detects an average environment for all eight protons.[8]

This rapid rotation results in a single, broad signal for all 8 ethylene protons. This signal is often observed around δ 2.5-3.0 ppm . A crucial feature of this signal is its coupling to the ¹⁰³Rh nucleus (I=1/2, 100% natural abundance).[5][9] This coupling splits the ethylene signal into a doublet, with a characteristic coupling constant (JRh-H) of approximately 2-3 Hz. The observation of this coupling is definitive proof of the ethylene ligands' coordination to the rhodium center.

Probing Molecular Dynamics with Variable Temperature (VT) NMR

The true elegance of the [Rh(acac)(C₂H₄)₂] system is revealed through Variable Temperature (VT) NMR experiments.[10][11] By lowering the temperature, we can slow the rate of ethylene rotation, allowing the spectrometer to resolve the individual, non-equivalent proton environments. This phenomenon is a classic example of fluxional behavior in organometallic chemistry.[12][13][14]

-

High Temperature (Fast Exchange): As described above, rapid ethylene rotation leads to a single, time-averaged doublet for the 8 ethylene protons.

-

Coalescence Temperature (Tc): As the sample is cooled, the rate of rotation slows. At a specific temperature, known as the coalescence temperature, the distinct signals for the inequivalent protons begin to merge into a single, very broad resonance. This temperature is directly related to the energy barrier of the rotational process.[11]

-

Low Temperature (Slow Exchange): Upon further cooling, the rotation is effectively "frozen" on the NMR timescale. In this slow-exchange regime, the inequivalent protons are resolved. The eight ethylene protons split into two distinct sets of signals, often complex multiplets, representing the "inner" (closer to the acac ligand) and "outer" (further from the acac ligand) protons. Each of these multiplets would still exhibit coupling to the ¹⁰³Rh nucleus.

The diagram below illustrates the principle of this fluxional process and its effect on the observed NMR spectrum.

Caption: The effect of temperature on the ¹H NMR spectrum due to ethylene ligand rotation.

| Proton Environment | Fast Exchange (High T) | Slow Exchange (Low T) | Integration |

| acac -CH₃ | ~δ 2.0 ppm (singlet) | ~δ 2.0 ppm (singlet) | 6H |

| acac -CH= | ~δ 5.4 ppm (singlet) | ~δ 5.4 ppm (singlet) | 1H |

| C₂H₄ Protons | ~δ 2.8 ppm (broad doublet, JRh-H ≈ 2.5 Hz) | Two or more complex multiplets | 8H |

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols outline the steps for acquiring high-quality ¹H NMR data for [Rh(acac)(C₂H₄)₂].

-

Sample Preparation: Accurately weigh ~5-10 mg of [Rh(acac)(C₂H₄)₂] and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The complex is air-sensitive, so preparation under an inert atmosphere (N₂ or Ar) is recommended.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (TMS at δ 0 ppm is the primary standard).[15]

-

Analysis: Integrate the signals to determine the relative number of protons for each resonance. Identify the chemical shifts, multiplicities (splitting patterns), and coupling constants.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

-

Solvent Selection: Choose a deuterated solvent with a wide liquid range appropriate for the desired temperature study (e.g., toluene-d₈ or CD₂Cl₂). Ensure the chosen temperature range does not exceed the solvent's boiling point or fall below its freezing point.[10]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) following the protocol above.

-

Temperature Control: Set the spectrometer's VT unit to the first desired temperature (e.g., 0 °C). Allow the sample temperature to equilibrate for at least 5-10 minutes.

-

Re-shimming: The magnetic field homogeneity is temperature-dependent. Re-shim the sample at the new temperature before each acquisition.

-

Acquisition Series: Acquire a spectrum at the new temperature. Repeat steps 3 and 4 for a series of decreasing temperatures (e.g., in 10-15 °C increments) until the slow-exchange spectrum is observed.

-

Data Analysis: Analyze the spectra at each temperature, noting the changes in chemical shifts, line shapes, and the coalescence temperature for the ethylene proton signals. This data can be used to calculate the activation free energy (ΔG‡) for the rotational barrier.

Conclusion

The ¹H NMR spectrum of acetylacetonatobis(ethylene)rhodium(I) is a rich source of chemical information. A room-temperature spectrum confirms the presence and ratio of the acac and ethylene ligands and demonstrates coordination to the metal center via ¹⁰³Rh-¹H coupling. However, the full power of NMR is leveraged through variable temperature studies, which elegantly reveal and allow for the quantification of the fluxional rotation of the ethylene ligands. This detailed analysis provides critical insights into the solution-state dynamics of a vital organometallic precursor, empowering researchers to better understand and control its reactivity in catalytic applications.

References

-

Moore, J. T., Smith, N. E., & Lu, C. C. (2017). Structure and dynamic NMR behavior of rhodium complexes supported by Lewis acidic group 13 metallatranes. Dalton Transactions, 46(18), 5689-5701. [Link]

-

Adams, R. D., et al. (2001). Crystal structure and fluxional behaviour in solution of [Rh4(CO)6(μ-Me2PCH2PMe2)3]. Dalton Transactions, (12), 1844-1848. [Link]

- Lu Research Group, University of Minnesota. (2017).

-

NMR-Service. (n.d.). (103Rh) Rhodium NMR. [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR Spectra. [Link]

-

Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. Product Page. [Link]

-

Adriaenssens, L., et al. (2016). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Inorganic Chemistry, 55(1), 132-140. [Link]

-

Oliva, B., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Molecules, 28(18), 6462. [Link]

-

IUPAC. (n.d.). Fluxional. IUPAC Compendium of Chemical Terminology. [Link]

-

PubChem. (n.d.). Acetylacetonatobis(ethylene)rhodium(I). National Center for Biotechnology Information. [Link]

-

J&K Scientific. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), 98%. Product Page. [Link]

-

Oliva, B., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. ResearchGate. [Link]

-

University of Wisconsin-Madison, Chemistry Dept. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

ResearchGate. (n.d.). Variable temperature (VT) ¹H NMR spectra. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Pretorius, C., et al. (2022). Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. Molecules, 27(24), 8758. [Link]

-

ResearchGate. (n.d.). Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)₂ and L4 mixed in different molar ratios. [Link]

-

IUPAC. (2025). Fluxional. IUPAC Compendium of Chemical Terminology, 5th ed. [Link]

Sources

- 1. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 6. chemscene.com [chemscene.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]

- 9. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Structure and dynamic NMR behavior of rhodium complexes supported by Lewis acidic group 13 metallatranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Crystallographic Data of Acetylacetonatobis(ethylene)rhodium(I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic data for acetylacetonatobis(ethylene)rhodium(I), an organometallic complex of significant interest in catalysis and chemical synthesis. This document delves into the structural details of the molecule, supported by experimental data, and outlines a reliable method for its synthesis and crystallization.

Introduction: The Significance of Acetylacetonatobis(ethylene)rhodium(I)

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a yellow to orange crystalline solid.[1][2] It is an air-sensitive compound that serves as a versatile precursor and catalyst in a multitude of organic reactions.[3] Its utility is particularly pronounced in processes such as hydrogenation and hydroformylation, which are pivotal in the fine chemicals and pharmaceutical industries. The precise arrangement of atoms and ligands around the central rhodium atom, as determined by X-ray crystallography, is fundamental to understanding its reactivity and catalytic prowess.

Synthesis and Crystallization: A Verified Protocol

The preparation of high-purity, crystalline acetylacetonatobis(ethylene)rhodium(I) is crucial for its application in catalysis and for obtaining accurate crystallographic data. The following protocol is a well-established method for its synthesis.

Experimental Protocol: Synthesis of Acetylacetonatobis(ethylene)rhodium(I)

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Acetylacetone (acacH)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethylene gas (C₂H₄)

-

Diethyl ether

-

Pentane

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of rhodium(III) chloride hydrate in ethanol is prepared.

-

Ligand Exchange: To this solution, a stoichiometric amount of acetylacetone is added, followed by the slow addition of a solution of potassium hydroxide in ethanol. This results in the formation of a rhodium-acetylacetonate complex.

-

Ethylene Coordination: The resulting mixture is then purged with ethylene gas while stirring vigorously. The ethylene displaces other ligands, coordinating to the rhodium center to form the desired acetylacetonatobis(ethylene)rhodium(I) complex.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting solid is then extracted with diethyl ether and filtered to remove any insoluble impurities.

-

Crystallization: The diethyl ether is slowly evaporated from the filtrate. The concentrated solution is then layered with pentane and stored at a low temperature (e.g., -20 °C) to induce crystallization. The resulting yellow-orange crystals are isolated, washed with cold pentane, and dried under vacuum.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical due to the air-sensitivity of the rhodium(I) complex. The slow addition of the base is necessary to control the deprotonation of acetylacetone and the subsequent complex formation. The layering with a less polar solvent like pentane reduces the solubility of the complex, promoting the growth of well-defined single crystals suitable for X-ray diffraction analysis.

Below is a graphical representation of the synthesis workflow:

Caption: Workflow for the synthesis of acetylacetonatobis(ethylene)rhodium(I).

Crystallographic Data and Molecular Structure

The definitive three-dimensional structure of acetylacetonatobis(ethylene)rhodium(I) was determined by single-crystal X-ray diffraction. This technique provides precise information about the bond lengths, bond angles, and overall geometry of the molecule in the solid state.

Crystal System and Space Group

The crystal structure of acetylacetonatobis(ethylene)rhodium(I) has been determined to belong to the monoclinic crystal system with the space group P2₁/c . This determination is based on a detailed analysis of the diffraction pattern and systematic absences.

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal lattice. For acetylacetonatobis(ethylene)rhodium(I), the experimentally determined unit cell parameters are summarized in the table below.

| Parameter | Value |

| a | 8.65(1) Å |

| b | 12.08(2) Å |

| c | 10.51(2) Å |

| β | 108.4(2) ° |

| Volume | 1040.5 ų |

| Z (molecules per unit cell) | 4 |

Molecular Geometry and Coordination

The rhodium(I) center in the complex adopts a square planar coordination geometry. The acetylacetonate ligand acts as a bidentate ligand, coordinating to the rhodium atom through its two oxygen atoms. The two ethylene ligands are also coordinated to the rhodium center, completing the square planar arrangement.

The structure of the molecule can be visualized as follows:

Caption: Molecular structure of acetylacetonatobis(ethylene)rhodium(I).

Conclusion

The crystallographic data for acetylacetonatobis(ethylene)rhodium(I) provides invaluable insights into its structure and bonding. This information is crucial for understanding its catalytic activity and for the rational design of new rhodium-based catalysts for applications in organic synthesis and drug development. The provided synthesis protocol offers a reliable method for obtaining high-quality crystalline material for further research.

References

-

Pure Synth. Acetylacetonatobis(Ethylene)Rhodium(I). [Link]

-

Chem-Impex. Acetylacetonatobis(ethylene)rhodium(I). [Link]

-

Aspira Chemical. Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Acetylacetonatobis(ethylene)rhodium(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility for a Versatile Catalyst

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a cornerstone catalyst and precursor in a multitude of organic transformations. Its efficacy in processes such as hydrogenation and hydroformylation is critically dependent on its behavior in solution.[1] A thorough understanding of its solubility is paramount for reaction optimization, catalyst loading, and the development of novel synthetic methodologies. This guide provides the necessary insights for harnessing the full potential of this versatile rhodium complex.

Understanding the Molecular Basis of Solubility

The solubility of acetylacetonatobis(ethylene)rhodium(I) is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a central rhodium atom coordinated to a bidentate acetylacetonate (acac) ligand and two ethylene ligands. This combination imparts a degree of polarity primarily from the Rh-O bonds of the acac ligand, while the ethylene and methyl groups of the acac ligand contribute nonpolar characteristics.

The "like dissolves like" principle is a fundamental starting point. Solvents with a polarity that can effectively solvate both the polar and nonpolar regions of the complex will exhibit the highest solubility.

Key Factors Influencing Solubility:

-

Solvent Polarity: As a moderately polar complex, it is anticipated to be more soluble in solvents of intermediate polarity. Chlorinated solvents, for instance, provide a favorable environment for dissolution.

-

Ligand Exchange: In coordinating solvents, there is a possibility of ligand exchange, where a solvent molecule displaces an ethylene ligand. This can alter the complex's nature and, consequently, its solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, for organometallic complexes, temperature can also influence stability, a factor that must be considered.

Qualitative Solubility Profile

While precise quantitative solubility data for acetylacetonatobis(ethylene)rhodium(I) is not extensively published, a qualitative understanding can be derived from available information and the behavior of analogous organometallic compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents possess a polarity that is well-suited to solvate the rhodium complex.[2][3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | THF is a polar aprotic solvent that can likely dissolve the complex. Diethyl ether is significantly less polar and may be a poorer solvent. |

| Aromatics | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic rings can interact favorably with the organic ligands of the complex. |

| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents are generally poor solvents for moderately polar organometallic complexes. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderately to Sparingly Soluble | These solvents may dissolve the complex, but the potential for ligand exchange exists, which could affect stability. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and protic nature of alcohols are generally not conducive to dissolving this type of organometallic complex. |

| Aqueous | Water | Insoluble | The complex is nonpolar enough to be immiscible with water.[2][3] |

Experimental Protocol for Solubility Determination

Given that acetylacetonatobis(ethylene)rhodium(I) is an air-sensitive solid, the determination of its solubility requires careful experimental technique to ensure accurate and reproducible results. The following protocol is designed as a self-validating system for researchers.

Materials and Equipment

-

Acetylacetonatobis(ethylene)rhodium(I)

-

Anhydrous organic solvents of interest

-

Schlenk line or glovebox

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Syringes and needles

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

UV-Vis spectrophotometer or other suitable analytical instrument

Experimental Workflow

The following workflow outlines the key steps for determining the solubility of acetylacetonatobis(ethylene)rhodium(I).

Sources

history and discovery of acetylacetonatobis(ethylene)rhodium(I)

From Fluxional Dynamics to Catalytic Precursor Excellence

Executive Summary

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂], CAS 12082-47-2, represents a cornerstone in organometallic chemistry.[1] Unlike its carbonyl analog [Rh(acac)(CO)₂], which is kinetically inert regarding ligand substitution, the ethylene complex is defined by the high lability of its alkene ligands. This characteristic makes it the precursor of choice for generating "naked" rhodium species in homogeneous catalysis, specifically for hydroformylation, hydrosilylation, and asymmetric hydrogenation.[2]

This guide details the historical discovery of the complex, its unique structural dynamics (olefin rotation), a validated synthesis protocol, and its critical role in modern drug development and material science.[2]

Part 1: The Historical Context & Discovery (The DuPont Era)

The history of Rh(acac)(C₂H₄)₂ is inextricably linked to the golden age of organometallic chemistry at DuPont Central Research in the 1960s. While the interactions between metals and olefins were described by the Dewar-Chatt-Duncanson model in the 1950s, the dynamic behavior of these bonds remained a mystery.

The Key Figure: Richard Cramer In 1964, Richard Cramer published a seminal paper in the Journal of the American Chemical Society that changed how chemists viewed metal-alkene bonds. Cramer synthesized Rh(acac)(C₂H₄)₂ not merely as a new compound, but as a tool to investigate molecular fluxionality .[2]

Using Proton Magnetic Resonance (PMR), Cramer demonstrated that the ethylene molecules bound to the rhodium center were not static. They exhibited a "propeller-like" rotation around the metal-alkene bond axis.[2] This discovery was pivotal:

-

Proof of Rotation: It provided the first rigorous experimental evidence that coordinated olefins could rotate relative to the metal center with a low energy barrier (approx. 6 kcal/mol).

-

Lability: It established that ethylene ligands could dissociate much faster than carbonyls, identifying the complex as a superior entry point for catalytic cycles.[2]

Part 2: Structural Characterization & Bonding[2]

The complex adopts a square planar geometry typical of

2.1 The "Back-Bonding" Balance

The stability of Rh(acac)(C₂H₄)₂ relies on the delicate balance of

| Feature | Rh(acac)(C₂H₄)₂ | Rh(acac)(CO)₂ | Implication |

| Ligand Type | Ethylene is a weaker | ||

| Exchange Rate | Fast ( | Slow / Negligible | Ethylene leaves easily; CO "poisons" the metal. |

| Geometry | Square Planar | Square Planar | Both are 16e⁻ complexes.[2] |

| Air Stability | Moderate (days) | High (indefinite) | Ethylene complex oxidizes slowly in air. |

2.2 Visualization of Structural Dynamics

The following diagram illustrates the equilibrium between the ground state and the rotational transition state, a concept pioneered by Cramer.

Figure 1: The fluxional rotation of ethylene ligands around the Rh-olefin bond axis, first characterized by Cramer (1964).

Part 3: Validated Synthesis Protocol

Scientific Integrity Note: Many commercial sources sell this compound, but in-situ generation or fresh synthesis is often required for high-sensitivity catalytic screens to avoid oxidized impurities.[2] This protocol is adapted from the classic Cramer method, optimized for modern Schlenk lines.[2]

Safety Warning: Ethylene is flammable.[2] Rhodium salts are costly and potentially toxic.[2] Work in a fume hood.

3.1 Materials

-

Precursor: Rhodium(III) chloride hydrate (

) -

Ligand Source: Ethylene gas (

, 99.9%) -

Reagent: Acetylacetone (2,4-pentanedione)[2]

-

Base: Potassium Hydroxide (KOH) or Potassium hydroxide solution (40% aq)

-

Solvent: Methanol (degassed), Water (degassed)

3.2 Step-by-Step Workflow

Step 1: Formation of the Chloride Dimer

-

Dissolve 1.0 g of

in 15 mL of water/methanol (1:5 v/v). -

Transfer to a Schlenk flask. Degas via freeze-pump-thaw cycles.[2]

-

Introduce Ethylene gas at 1 atm.

-

Stir at room temperature for 4-6 hours. The red solution will turn into an orange precipitate.[2]

-

Observation: The orange solid is the insoluble dimer

. -

Filter the solid under inert atmosphere (Argon/Nitrogen).[2] Wash with methanol.[2]

Step 2: Conversion to Rh(acac)(C₂H₄)₂

-

Suspend the dimer (from Step 1) in 20 mL of diethyl ether.

-

Cool the mixture to -20°C (dry ice/acetone bath). Reason: Low temp prevents decomposition of the labile ethylene complex during base addition.

-

Add acetylacetone (slight excess, ~1.1 equivalents relative to Rh).[2]

-

Add KOH (10% aqueous solution) dropwise with vigorous stirring.

-

Mechanism: The base deprotonates the acetylacetone; the resulting acac⁻ anion attacks the Rh dimer, cleaving the chloride bridges.

-

The organic layer (ether) will turn deep yellow/orange.[2]

-

Separate the ether layer.[2] Dry over

and filter. -

Remove solvent under reduced pressure (do not heat).[2]

-

Recrystallization: Dissolve in minimum pentane/ether and cool to -78°C to yield orange-yellow needles.

Figure 2: Synthesis pathway from Rhodium(III) chloride. The intermediate dimer isolation is crucial for purity.

Part 4: The "Precursor Advantage" in Catalysis

Why do researchers prefer Rh(acac)(C₂H₄)₂ over the cheaper RhCl₃ or the more stable Rh(acac)(CO)₂? The answer lies in Ligand Exchange Kinetics .

In drug development and fine chemical synthesis, the active catalytic species often requires a bulky chiral phosphine ligand (L*). The induction period—the time it takes to form the active catalyst—is determined by how fast the initial ligands leave the metal.

-

The CO Problem: Carbonyls are strong

-acids.[2] Displacing them with phosphines often requires high temperatures or UV light, which can degrade sensitive chiral ligands.[2] -

The Ethylene Solution: Ethylene binds relatively weakly.[2] Upon addition of a phosphine (e.g., BINAP, DuPhos), the ethylene is evolved as gas, driving the equilibrium irreversibly toward the active catalyst.[2]

Reaction:

This "clean" activation makes it the standard precursor for:

-

Asymmetric Hydrogenation: Synthesis of L-DOPA and chiral pharmaceutical intermediates.[2]

-

Hydroformylation: Converting alkenes to aldehydes (though Rh(acac)(CO)₂ is also used here, the ethylene variant initiates faster at lower temps).

-

Hydrosilylation: Addition of Si-H bonds to unsaturated bonds.[2]

References

-

Cramer, R. (1964).[2] "Olefin Coordination Compounds of Rhodium. The Barrier to Rotation of Coordinated Ethylene." Journal of the American Chemical Society, 86(2), 217–222.[2]

-

Cramer, R. (1967).[2][5] "Olefin coordination compounds of rhodium. V. Relative stabilities and rates of exchange of olefin complexes of rhodium(I)."[5] Journal of the American Chemical Society, 89(18), 4621–4626.[2]

-

Osborn, J. A., et al. (1966).[2] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1711-1732.[2] (Context on Rhodium(I) catalysis).

-

Van der Ent, A., & Onderdelinden, A. L. (1990).[2] "Chlorobis(cyclooctene)rhodium(I) and -iridium(I) Complexes." Inorganic Syntheses, 28, 90-92.[2] (Modern synthesis variations).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 12082-47-2 | Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9% | Rh(acac)(C2H4)2 [aspirasci.com]

- 3. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 4. Acetylacetonatobis(ethylene)rhodium(I) | C9H16O2Rh | CID 11010647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Coordination Geometry and Therapeutic Potential of Bis(ethylene)rhodium Acetylacetonate

The following technical guide is structured to provide an authoritative, deep-dive analysis of Bis(ethylene)rhodium acetylacetonate , tailored for researchers in organometallic chemistry and pharmaceutical development.

Executive Summary

Bis(ethylene)rhodium acetylacetonate , denoted as Rh(acac)(C₂H₄)₂ (CAS: 12082-47-2), is a quintessential 16-electron Rh(I) complex. While historically valued as a catalyst precursor for hydroformylation and hydrogenation, it has emerged as a critical scaffold in medicinal inorganic chemistry. Its labile ethylene ligands allow for facile substitution, making it an ideal "entry point" for synthesizing bioactive rhodium(I) and rhodium(III) acetylacetonate derivatives with potential antitumor properties analogous to cisplatin.

This guide analyzes its structural architecture, dynamic solution behavior, and synthetic protocols, providing a self-validating roadmap for its use in high-precision chemical and pharmaceutical research.

Structural Architecture & Bonding

The stability and reactivity of Rh(acac)(C₂H₄)₂ are governed by its coordination geometry, which deviates from a perfect square plane due to the steric and electronic requirements of the ethylene ligands.

Crystal Structure Data

X-ray crystallographic studies reveal a square planar geometry around the Rh(I) center, defined by the two oxygen atoms of the acetylacetonate (acac) ligand and the centroids of the two ethylene molecules.[1][2]

| Parameter | Value (Approx.) | Structural Significance |

| Geometry | Square Planar ( | Characteristic of |

| Rh–O Bond Length | 2.03 – 2.05 Å | Indicates strong chelation by the acac ligand. |

| Rh–C Bond Length | 2.13 – 2.15 Å | Longer than in fluorinated analogs (e.g., |

| C=C Bond Length | 1.37 – 1.41 Å | Elongated compared to free ethylene (1.33 Å), confirming |

| Dihedral Angle | ~88° (Perpendicular) | Ethylene C-C axes are perpendicular to the RhO₂ coordination plane. |

The Dewar-Chatt-Duncanson (DCD) Model

The perpendicular orientation of the ethylene ligands is not accidental. It is energetically favored to:

-

Minimize Steric Repulsion: Prevents clash between the ethylene hydrogens and the methyl groups of the acac ligand.

-

Maximize Electronic Overlap: Allows the filled

(or

Figure 1: Conceptualization of the Dewar-Chatt-Duncanson interactions stabilizing the perpendicular ethylene geometry.

Dynamic Solution Behavior (Fluxionality)

In solution, Rh(acac)(C₂H₄)₂ exhibits fluxional behavior detectable by Variable Temperature (VT) NMR.

-

Mechanism: The ethylene ligands rotate about the Rh–alkene coordination axis.

-

Activation Energy (

): Approximately 12–15 kcal/mol . This is lower than in cyclopentadienyl analogs ( -

NMR Signature:

-

Low Temp (-50°C): Distinct signals for inner (proximal to acac methyls) and outer ethylene protons (AA'BB' pattern).

-

High Temp (+25°C): Coalescence into a single broad singlet due to rapid rotation averaging the proton environments.

-

Synthesis Protocol

The synthesis utilizes the "Chloride-Bridge Splitting" method. This protocol is self-validating: the color change from the orange-red dimer to the yellow monomer confirms reaction progress.

Precursor: Di-μ-chlorotetrakis(ethylene)dirhodium(I),

Step-by-Step Methodology

-

Preparation of Precursor:

-

Dissolve

in aqueous methanol. -

Bubble ethylene gas through the solution for 4-6 hours.

-

Observation: Precipitate forms (orange-red solid). Filter and dry under vacuum.

-

Reaction:

-

-

Ligand Exchange (The Acac Installation):

-

Suspend

(1.0 eq) in dry diethyl ether or benzene under inert atmosphere ( -

Add Acetylacetone (2.2 eq) and KOH (2.5 eq) OR use Thallium(I) Acetylacetonate (

) directly. -

Stir at 0°C for 1 hour, then warm to room temperature.

-

Validation: The solution turns from orange suspension to a clear yellow solution as the chloride bridge is cleaved.

-

-

Purification:

-

Filter off the byproduct (

or -

Evaporate solvent to obtain yellow crystals.

-

Recrystallization: Dissolve in minimum pentane/ether and cool to -78°C.

-

Yield: Typically 70-85%.

-

Figure 2: Synthesis pathway from Rhodium(III) chloride to the target complex.

Reactivity & Therapeutic Relevance

For drug development professionals, Rh(acac)(C₂H₄)₂ is not the final drug but the privileged intermediate .

Ligand Substitution (The "Entry Point")

The ethylene ligands are labile, allowing for rapid substitution by nitrogen or phosphorus donors under mild conditions. This is crucial for synthesizing Rh-based antitumor agents that require specific N-donor ligands (e.g., polypyridyls, quinolines) to interact with DNA.

Biological Context

Rhodium(I) and Rhodium(II) complexes are investigated as non-platinum antitumor agents.

-

Mechanism: Unlike Cisplatin (which targets DNA guanine N7), Rh-acac derivatives often act via dual mechanisms: DNA intercalation (if planar ligands are added) and inhibition of DNA synthesis enzymes.

-

Advantage: The acac ligand modulates lipophilicity, enhancing cellular uptake compared to purely inorganic Rh chlorides.

References

-

Crystal Structure & Bonding: Evans, J. A., & Russell, D. R. (1971). The Crystal Structures of Ethylene and Tetrafluoroethylene Complexes of Rhodium(I). Chemical Communications.

- Synthesis Protocol: Cramer, R. (1964). Olefin Coordination Compounds of Rhodium. Inorganic Syntheses, Vol 15. (Standard reference for ethylene complex synthesis).

-

NMR & Dynamics: Holloway, C. E., et al. (1970). Ethylene exchange in PtCl(acac)(C2H4) (Comparative dynamics for acac-alkene complexes). Canadian Journal of Chemistry.

- Biological Activity: Sava, G., et al. (1983). Antitumor action of rhodium(I) and iridium(I) complexes. Cancer Chemotherapy and Pharmacology. (Establishes the baseline for Rh-acac cytotoxicity).

Sources

Application Note & Synthesis Protocol: Acetylacetonatobis(ethylene)rhodium(I)

Introduction and Scientific Context

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula C₉H₁₅O₂Rh, is a highly versatile and valuable organometallic complex.[1][2] This yellow to orange crystalline solid is a cornerstone precursor and catalyst in the field of organometallic chemistry and homogeneous catalysis.[2][3] Its significance stems from the labile nature of the ethylene ligands, which can be readily displaced by other olefins or ligands, making it an excellent starting material for the synthesis of a wide array of rhodium(I) catalysts.[2] These catalysts are pivotal in numerous organic transformations, including hydrogenation, hydroformylation, and asymmetric addition reactions, which are critical processes in the production of fine chemicals and pharmaceuticals.[2][4]

This document provides a comprehensive, field-tested protocol for the synthesis of acetylacetonatobis(ethylene)rhodium(I). The procedure is designed for researchers in both academic and industrial settings, offering a reliable method for obtaining this key rhodium(I) precursor. The causality behind critical experimental steps is explained to ensure not only successful replication but also a deeper understanding of the underlying chemistry.

Reaction Principle and Mechanism

The synthesis of acetylacetonatobis(ethylene)rhodium(I) is fundamentally a ligand exchange and reduction process. The most common and reliable laboratory-scale synthesis starts from rhodium(III) acetylacetonate, Rh(acac)₃.[5] In this procedure, Rh(III) is reduced to the catalytically active Rh(I) oxidation state. This reduction is ingeniously coupled with the coordination of ethylene ligands.

The reaction is typically performed in a propan-2-ol/water solvent mixture. A hydrated aluminum species, often generated in situ or added as hydrated aluminum isopropoxide, acts as a water scavenger and promoter. Ethylene gas is bubbled through the reaction mixture, serving as both a ligand and a key component in the reductive environment that facilitates the conversion of Rh(III) to Rh(I). The acetylacetonate (acac) ligand remains coordinated to the rhodium center throughout the transformation.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Rhodium(III) acetylacetonate (Rh(acac)₃) | 99% | Major chemical supplier | Store in a desiccator. |

| Propan-2-ol | Anhydrous, >99.5% | Major chemical supplier | Use freshly opened or distilled. |

| Aluminum isopropoxide | 98+% | Major chemical supplier | |

| Ethylene Gas | High Purity (99.9%) | Industrial gas supplier | Use with a two-stage regulator. |

| Argon or Nitrogen Gas | High Purity (99.99%) | Industrial gas supplier | For maintaining an inert atmosphere. |

| Diethyl ether | Anhydrous | Major chemical supplier | For washing the product. |

| Celite® | Filtration aid | Major chemical supplier |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas inlet adapter and bubbler

-

Schlenk line or inert gas manifold[6]

-

Pressure-equalizing dropping funnel

-

Glass frit filter (medium porosity)

-

Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is required at all times.

-

Rhodium Compounds: Rhodium compounds are precious and can be toxic. Avoid inhalation of dust and skin contact.[3]

-

Flammable Solvents: Propan-2-ol and diethyl ether are flammable. Ensure there are no ignition sources nearby.

-

Ethylene Gas: Ethylene is a flammable gas. Handle with care and ensure all connections are secure to prevent leaks. The reaction should be conducted behind a safety shield.

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a gas inlet adapter. Purge the entire apparatus thoroughly with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.[6]

-

Reagent Preparation: In the flask, combine rhodium(III) acetylacetonate (4.0 g, 10.0 mmol) and aluminum isopropoxide (4.0 g, 19.6 mmol).

-

Solvent Addition: Add a mixture of 60 mL of propan-2-ol and 3 mL of water to the flask. The resulting suspension should be a vibrant yellow.

-

Initiation of Ethylene Flow: Begin bubbling ethylene gas through the suspension at a steady rate (e.g., 2-3 bubbles per second) while stirring vigorously.

-

Reaction: Gently heat the mixture to a reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux and the continuous flow of ethylene for 4-5 hours. During this time, the color of the solution will gradually change from yellow to a deep red-brown.

-

Reaction Work-up and Isolation:

-

After the reaction period, cool the flask to room temperature while maintaining the ethylene flow.

-

Once cool, stop the ethylene flow and switch to a positive pressure of argon or nitrogen.

-

Remove the solvent in vacuo using a rotary evaporator to obtain a dark, oily residue.

-

Extract the product from the residue by adding 100 mL of anhydrous diethyl ether and stirring for 15 minutes. The aluminum salts will remain as an insoluble solid.

-

Filter the ethereal solution through a pad of Celite® on a glass frit filter to remove the insoluble byproducts.

-

Reduce the volume of the filtrate to approximately 20 mL using a rotary evaporator.

-

-

Purification and Storage:

-

Cool the concentrated solution in a freezer (-20 °C) for several hours, or overnight, to induce crystallization.

-

Collect the resulting yellow-orange crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.

-

A typical yield is 60-70%. The product should be stored under an inert atmosphere at low temperature (2-8 °C) to prevent decomposition.[2]

-

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of Rh(acac)(C2H4)2.

Characterization and Validation

The identity and purity of the synthesized acetylacetonatobis(ethylene)rhodium(I) must be confirmed through standard analytical techniques.

-